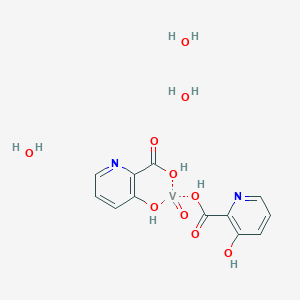

VO-Ohpic trihydrate

Description

Properties

IUPAC Name |

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVLCDIRYQMAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O10V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of VO-Ohpic Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate, a vanadium-based coordination complex, has emerged as a significant pharmacological tool and potential therapeutic agent due to its potent and specific inhibitory action on the Phosphatase and Tensin Homolog (PTEN). PTEN is a critical dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/AKT signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism.[1][2] By inhibiting PTEN's lipid phosphatase activity, this compound effectively activates this pro-survival and pro-growth pathway, leading to a wide range of cellular and physiological effects. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism: Potent and Reversible PTEN Inhibition

The primary mechanism of action of this compound is the direct, potent, and specific inhibition of PTEN's enzymatic activity.[3][4] Studies have characterized it as a reversible and non-competitive inhibitor.[1][5] This mode of action suggests that this compound binds to a site on the PTEN enzyme distinct from the active site, inducing a conformational change that stabilizes the enzyme's inactive state.[1][6] This prevents PTEN from dephosphorylating its primary substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), at the 3' position of the inositol ring.[1] The inhibition is highly potent, occurring at low nanomolar concentrations.[7]

Key Signaling Pathway Modulation

The inhibition of PTEN by this compound initiates a cascade of downstream signaling events, most prominently the activation of the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR Pathway

Under normal conditions, PTEN counteracts the activity of Phosphoinositide 3-kinase (PI3K).[1] By inhibiting PTEN, this compound allows for the accumulation of PIP3 at the plasma membrane.[1] This accumulation serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The recruitment of AKT to the membrane facilitates its phosphorylation and activation by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[8]

Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:

-

Increased Cell Survival and Proliferation: Through phosphorylation and inactivation of pro-apoptotic proteins and cell cycle inhibitors.

-

Activation of mTORC1: Activated AKT can relieve the inhibition on mTOR complex 1 (mTORC1), a master regulator of cell growth, by phosphorylating TSC2. Activated mTORC1 then promotes protein synthesis and cell growth.[8]

-

Inactivation of FoxO Transcription Factors: AKT phosphorylates and inactivates Forkhead box O (FoxO) transcription factors, such as FoxO3a, preventing their nuclear translocation and transcription of target genes involved in apoptosis and cell cycle arrest.[3][4][9]

-

Enhanced Glucose Metabolism: Activated AKT promotes the translocation of glucose transporters (e.g., GLUT4) to the cell surface, enhancing glucose uptake. This effect underlies the compound's potential as an anti-diabetic agent.[2][3][10]

Other Regulated Pathways

-

ERK1/2 Pathway: Studies in hepatocellular carcinoma (HCC) cells have shown that VO-Ohpic treatment can lead to the activation (phosphorylation) of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[8] This suggests a potential crosstalk between the PTEN/PI3K axis and the Ras/Raf/MEK/ERK pathway, although the precise mechanism remains to be fully elucidated.[8]

-

Nrf-2 Signaling Pathway: In endplate chondrocytes, VO-Ohpic has been shown to protect against oxidative stress-induced apoptosis by activating the Nrf-2 signaling pathway.[5] This indicates a role for PTEN inhibition in modulating cellular antioxidant responses.

Quantitative Data Summary

The potency and specificity of this compound have been quantified in multiple studies.

Table 1: Inhibitory Potency against PTEN

| Parameter | Value (nM) | Assay Substrate | Reference |

|---|---|---|---|

| IC₅₀ | 35 | PIP₃ | [3][4][9] |

| IC₅₀ | 46 ± 10 | OMFP | [1][7] |

| Kᵢc (competitive) | 27 ± 6 | OMFP | [7] |

| Kᵢu (uncompetitive) | 45 ± 11 | OMFP |[7] |

Table 2: Selectivity Profile

| Phosphatase | Effect | IC₅₀ | Reference |

|---|---|---|---|

| PTP1B | No significant effect | > 10 µM | [8][11] |

| SHP1 | No significant effect | > 10 µM | [8] |

| SHP2 | No significant effect | > 10 µM | [8] |

| SopB | Inhibition | High nanomolar range | [2][9] |

| CBPs | Inhibition | Micromolar range | [2][9] |

| PTP-β | Weak Inhibition | 343 nM |[11] |

Experimental Protocols

Protocol 1: In Vitro PTEN Inhibition Assay (OMFP-based)

This protocol describes a method to determine the inhibitory activity of this compound on recombinant PTEN using the fluorescent substrate OMFP (O-methylfluorescein phosphate).[1]

Methodology:

-

Compound Preparation: Dissolve this compound in fresh DMSO to create a stock solution (e.g., 100 μM). Prepare serial dilutions to the required final concentrations in an assay buffer containing 1% DMSO.[1][4]

-

Enzyme Pre-incubation: Incubate purified, recombinant PTEN enzyme with varying concentrations of this compound (or vehicle control) in the assay buffer. The pre-incubation is typically performed at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[4][7]

-

Reaction Initiation: Start the phosphatase reaction by adding the OMFP substrate. A final concentration of 200 μM OMFP is often used.[1]

-

Signal Detection: Monitor the increase in fluorescence over time as PTEN dephosphorylates OMFP to the fluorescent product, O-methylfluorescein.

-

Data Analysis: Determine background fluorescence using wells with the inhibitor in the assay buffer but without the enzyme.[4][7] Correct the raw data and calculate the rate of reaction. Plot the reaction rates against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell Proliferation (BrdU Incorporation) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines, such as human hepatocellular carcinoma (HCC) cells.[3][4][12]

Methodology:

-

Cell Seeding: Culture HCC cell lines (e.g., Hep3B, PLC/PRF/5) under standard conditions. Seed 3 x 10³ cells per well in 96-well plates.[3][4]

-

Compound Treatment: After allowing cells to adhere, treat them with varying concentrations of this compound (e.g., 0-5 μM) or a vehicle control (e.g., DMSO).[3][12]

-

Incubation: Incubate the treated cells for a total of 72 hours.[3][12]

-

BrdU Labeling: Twenty-four hours before the end of the 72-hour treatment period (i.e., at the 48-hour mark), add Bromodeoxyuridine (BrdU), a synthetic thymidine analog, to each well.[3][4]

-

Detection: At the 72-hour endpoint, fix the cells and detect the amount of incorporated BrdU using a specific antibody in a colorimetric immunoassay.

-

Data Analysis: Measure the absorbance using a plate reader. Express the results as the percentage of BrdU incorporation relative to the vehicle-treated control cells.[3][12]

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.[3][8]

Methodology:

-

Animal Model: Use male nude athymic mice.[3]

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., Hep3B hepatocellular carcinoma cells) to establish xenograft tumors.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 10 mg/kg).[3][8] The control group receives a vehicle solution.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor animal body weight and overall health.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor tissues can be used for further analysis, such as:

Conclusion

This compound functions as a potent, selective, and reversible non-competitive inhibitor of PTEN. Its mechanism of action is centered on the subsequent upregulation of the PI3K/AKT/mTOR signaling pathway, a master regulator of cellular metabolism, survival, and growth. This primary mechanism translates into diverse and context-dependent physiological outcomes, including enhanced insulin sensitivity, induction of cancer cell senescence, and tissue protection. The well-characterized nature of its interaction with PTEN and the downstream consequences make this compound an invaluable tool for studying PTEN biology and a promising lead compound for developing therapies for diseases such as diabetes and specific types of cancer.[2][10]

References

- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.glpbio.com [file.glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 5. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleck.co.jp [selleck.co.jp]

VO-Ohpic Trihydrate: A Technical Guide to a Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VO-Ohpic trihydrate, a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to PTEN

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene, frequently mutated or deleted in a wide range of human cancers.[1][2] PTEN is a dual-specificity phosphatase, with its primary role being the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring.[3][4] By converting PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN directly antagonizes the activity of phosphoinositide 3-kinase (PI3K).[4][5] The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][6] Loss of PTEN function leads to the accumulation of PIP3, resulting in the constitutive activation of Akt and downstream signaling, thereby promoting tumorigenesis.[1][5] Given its pivotal role in cancer and other diseases, the modulation of PTEN activity with small-molecule inhibitors has emerged as a significant area of therapeutic interest.[6][7]

This compound: A Potent and Specific PTEN Inhibitor

This compound is a vanadium-based compound identified as a highly potent and selective inhibitor of PTEN's lipid phosphatase activity.[8][9] It has been extensively used as a chemical probe to investigate the cellular functions of PTEN and to explore the therapeutic potential of PTEN inhibition.[7][10][11]

Mechanism of Action

This compound acts as a reversible and noncompetitive inhibitor of PTEN.[4][12] This mode of inhibition means that it does not compete with the substrate (PIP3) for binding to the active site. Instead, it binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency.[4] Studies have shown that VO-Ohpic affects both the K_m and V_max of PTEN, which is characteristic of noncompetitive inhibition.[4][12] This compound engages in specific hydrogen bonding and hydrophobic interactions, which helps to stabilize an inactive conformation of the PTEN enzyme, effectively disrupting its catalytic site.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity and effects.

| Parameter | Value | Assay Conditions | Reference |

| IC_50 | 35 nM | Recombinant PTEN, PIP3-based assay | [9][14][15] |

| IC_50 | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [4][16][17] |

| K_ic (competitive) | 27 ± 6 nM | Recombinant PTEN | [4][16] |

| K_iu (uncompetitive) | 45 ± 11 nM | Recombinant PTEN | [4][16] |

Table 1: In Vitro Inhibitory Activity of this compound against PTEN

| Cell Line | Effect | Concentration/Dosage | Reference |

| NIH 3T3 & L1 | Dose-dependently increased Akt phosphorylation at Ser473 and Thr308, with the effect reaching saturation. | 75 nM | [8][9][18] |

| Hep3B (low PTEN) | Inhibited cell viability, proliferation, and colony formation. Induced senescence-associated β-galactosidase activity. | 0-5 µM | [14][15][19] |

| PLC/PRF/5 (high PTEN) | Showed a lesser extent of inhibition of cell viability, proliferation, and colony formation compared to Hep3B cells. | Not specified | [14][15][19] |

| SNU475 (PTEN-negative) | No significant effect on cell viability, proliferation, or colony formation. | Not specified | [14][15][19] |

| Animal Model | Effect | Dosage | Reference |

| Nude mice (Hep3B xenografts) | Significantly inhibited tumor growth. | 10 mg/kg (i.p.) | [14][15] |

| C57BL6 mice (cardiac arrest model) | Increased survival, improved cardiac function (LVPmax and dP/dt max), enhanced lactate clearance, and decreased plasma glucose levels when administered 30 minutes prior to KCl-induced asystolic cardiac arrest. | Not specified | [14][15] |

| In-vivo ischemia and reperfusion mouse model | Decreased left ventricular systolic pressure and heart rate before ischemia, but resulted in an increase in cardiac functional recovery and a decrease in myocardial infarct size after ischemia-reperfusion. | 10 µg/kg (i.p.) | [8][9][18] |

Table 2: Cellular and In Vivo Effects of this compound

Signaling Pathways and Experimental Workflows

PTEN/PI3K/Akt Signaling Pathway

The diagram below illustrates the central role of PTEN in the PI3K/Akt signaling pathway and the impact of its inhibition by this compound.

Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for PTEN Inhibition Studies

The following diagram outlines a typical experimental workflow for characterizing the effects of a PTEN inhibitor like this compound.

Caption: A generalized experimental workflow for evaluating PTEN inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro PTEN Inhibition Assay (Phosphate Release Assay)

This protocol is adapted from methods used to determine the IC_50 of this compound.[4][8][18]

Objective: To measure the inhibition of PTEN's phosphatase activity by this compound.

Materials:

-

Recombinant PTEN enzyme

-

This compound stock solution (e.g., 100 µM in DMSO)

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

-

Substrate: Phosphatidylinositol 3,4,5-triphosphate (PIP3), diC16 sodium salt, or 3-O-methylfluorescein phosphate (OMFP)

-

Malachite Green Reagent (for PIP3 assay): 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl

-

96-well microplate

-

Plate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the recombinant PTEN enzyme to each well. Then, add the various concentrations of this compound. Incubate at room temperature for 10 minutes.[4][15]

-

Reaction Initiation: Start the phosphatase reaction by adding the substrate (PIP3 or OMFP) to each well.

-

Incubation: Incubate the plate at 30°C for 20 minutes.[4]

-

Reaction Termination and Detection (PIP3 Assay): Stop the reaction by adding 2.25 volumes of the Malachite Green Reagent. Allow the color to develop for 10 minutes.[4]

-

Measurement: Read the absorbance at 650 nm using a microplate reader. For the OMFP assay, measure the change in fluorescence.

-

Data Analysis: Correct for background absorbance/fluorescence from wells containing the inhibitor in the assay buffer without the enzyme. Calculate the percentage of inhibition for each concentration of this compound and determine the IC_50 value using a suitable software (e.g., GraFit) by fitting the data to a four-parameter logistic equation.[4]

Cell Proliferation Assay (BrdU Incorporation)

This protocol is based on the methodology used to assess the effect of this compound on the proliferation of hepatocellular carcinoma cell lines.[14][15]

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)

-

Complete cell culture medium

-

This compound

-

BrdU (Bromodeoxyuridine) labeling reagent

-

96-well cell culture plates

-

Cell proliferation ELISA, BrdU (colorimetric) kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[14][15]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[14][15]

-

BrdU Labeling: Add BrdU labeling reagent to each well 24 hours before the end of the treatment period.[14][15]

-

Assay: At the end of the incubation, perform the BrdU incorporation assay according to the manufacturer's instructions. This typically involves fixing the cells, incubating with an anti-BrdU antibody conjugated to a peroxidase, adding the substrate, and stopping the reaction.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Express the results as the percentage inhibition of BrdU incorporation compared to the vehicle-treated control.

In Vivo Tumor Xenograft Study

This protocol is a generalized representation of in vivo studies conducted to evaluate the anti-tumor efficacy of this compound.[8][14][18]

Objective: To assess the effect of this compound on tumor growth in a mouse xenograft model.

Materials:

-

Male nude athymic mice

-

Cancer cell line for xenograft (e.g., Hep3B)

-

This compound

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[14] The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and signaling proteins like p-Akt).[8][18]

-

Data Analysis: Calculate the tumor volume for each mouse and compare the average tumor growth between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of PTEN. Its ability to modulate the PI3K/Akt signaling pathway makes it an invaluable tool for cancer research and a potential starting point for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the PTEN pathway. As with any chemical probe, careful consideration of its specificity and potential off-target effects is warranted in the interpretation of experimental results.[19]

References

- 1. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PTEN and the PI3-Kinase Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. the-pten-pi3k-akt-signalling-pathway-in-cancer-therapeutic-implications - Ask this paper | Bohrium [bohrium.com]

- 7. mdpi.com [mdpi.com]

- 8. apexbt.com [apexbt.com]

- 9. glpbio.com [glpbio.com]

- 10. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterisation of the PTEN inhibitor VO-OHpic PMID: 21643420 | MCE [medchemexpress.cn]

- 13. scbt.com [scbt.com]

- 14. selleckchem.com [selleckchem.com]

- 15. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. universalbiologicals.com [universalbiologicals.com]

- 18. file.glpbio.com [file.glpbio.com]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Vanadyl-Picolinate Complexes

Disclaimer: The compound "VO-Ohpic trihydrate" does not correspond to a standard chemical nomenclature and could not be definitively identified in the scientific literature. This guide focuses on the well-characterized and closely related class of vanadyl complexes with picolinic acid and its hydroxylated derivatives, which are believed to be the subject of the original query. The data presented herein is a composite from studies on various vanadyl-picolinate compounds and serves as a representative technical overview.

Introduction

Vanadyl complexes, characterized by the VO²⁺ cation, have garnered significant interest in the fields of medicinal chemistry and drug development. Their potential as insulin-mimetic agents, coupled with emerging anticancer and antimicrobial properties, makes them a focal point of intensive research. Among the various ligands explored for chelating the vanadyl ion, picolinic acid and its derivatives (such as hydroxypicolinic acids) have proven effective in forming stable and biologically active complexes. These ligands coordinate with the vanadium center, modulating its bioavailability, stability, and therapeutic efficacy. This document provides a detailed examination of the physical, chemical, and biological properties of these vanadyl-picolinate complexes, with a focus on their synthesis, characterization, and relevant biological signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of vanadyl-picolinate complexes can vary based on the specific ligand, stoichiometry, and degree of hydration. The following tables summarize typical data for this class of compounds.

Table 1: General Physical Properties of Vanadyl-Picolinate Complexes

| Property | Description | Citation |

| Physical State | Crystalline solids. | [1] |

| Color | Typically blue or green. | [2] |

| Magnetic Moment (μ_eff_) | ~1.73 B.M., consistent with a d¹ system (V⁴⁺). | [1] |

Table 2: Spectroscopic Data for Representative Vanadyl-Picolinate Complexes

| Spectroscopic Technique | Characteristic Features | Wavenumber/Wavelength | Citation |

| Infrared (IR) Spectroscopy | Strong V=O stretching band. | 960-986 cm⁻¹ | [1] |

| Asymmetric and symmetric COO⁻ stretching. | ~1630 cm⁻¹ and ~1370 cm⁻¹ | [3] | |

| UV-Visible (UV-Vis) Spectroscopy | d-d transitions (e.g., d_xy_ → d_xz_, d_yz_). | 500-800 nm | [4][5] |

| Ligand-to-metal charge transfer (LMCT). | ~400 nm | [4] | |

| Electron Paramagnetic Resonance (EPR) | Eight-line hyperfine splitting pattern. | g_iso_ ≈ 1.98, A_iso_ ≈ 96.5 G | [4][6] |

Experimental Protocols

The synthesis and characterization of vanadyl-picolinate complexes follow established procedures in coordination chemistry. Below are representative experimental protocols.

This protocol describes a general method for the synthesis of a vanadyl complex with a picolinate-type ligand, which can be adapted for specific derivatives.

-

Precursor Preparation: A solution of vanadyl sulfate (e.g., VOSO₄·xH₂O) is prepared in a suitable solvent, typically water or a water/ethanol mixture.

-

Ligand Addition: The picolinic acid or a derivative is dissolved in a compatible solvent and added to the vanadyl sulfate solution, often in a 2:1 molar ratio of ligand to vanadium.

-

pH Adjustment: The pH of the reaction mixture is carefully adjusted using a base (e.g., NaOH or NH₄OH) to facilitate the deprotonation of the carboxylic acid group of the ligand and promote coordination to the vanadium center.

-

Reaction Conditions: The mixture is typically heated and stirred for a period ranging from 30 minutes to several hours to ensure complete reaction.

-

Isolation and Purification: Upon cooling, the resulting solid complex is isolated by filtration, washed with cold solvent to remove unreacted starting materials and byproducts, and dried under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

-

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the vanadyl ion, IR spectra are recorded. The key diagnostic peak is the strong V=O stretch, which typically appears in the 960-1000 cm⁻¹ region. Shifts in the carboxylate stretching frequencies of the picolinate ligand upon coordination are also monitored.

-

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra are used to probe the d-d electronic transitions of the V⁴⁺ center, providing information about the coordination environment and geometry of the complex.

-

Elemental Analysis: The elemental composition (C, H, N) of the synthesized complex is determined to confirm its empirical formula.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex.

Visualizations

Caption: Workflow for the synthesis and characterization of vanadyl-picolinate complexes.

Caption: Vanadyl complexes may enhance insulin signaling by inhibiting PTP1B.

Biological Activity and Signaling Pathways

Vanadyl-picolinate complexes are primarily investigated for their insulin-mimetic properties. One of the key mechanisms underlying this activity is the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B. PTP1B is a negative regulator of the insulin signaling cascade; it dephosphorylates and thereby deactivates the insulin receptor. By inhibiting PTP1B, vanadyl complexes can prolong the phosphorylated, active state of the insulin receptor, leading to enhanced downstream signaling. This results in increased glucose uptake and metabolism, mimicking the effects of insulin.

The broader biological activities of these complexes are an active area of research, with studies exploring their potential as anticancer agents through mechanisms that may involve the induction of apoptosis and cell cycle arrest. The specific signaling pathways targeted can depend on the cell type and the chemical structure of the vanadyl complex.

Conclusion

Vanadyl complexes with picolinate-based ligands represent a versatile and promising class of compounds for drug development. Their synthesis is generally straightforward, and they can be readily characterized by standard analytical techniques. The ability of these complexes to modulate key signaling pathways, such as the insulin signaling cascade, underscores their therapeutic potential. Further research is warranted to optimize the ligand design to enhance efficacy and minimize toxicity for clinical applications.

References

- 1. In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eco-Friendly Synthesis of an Oxovanadium(IV)-bis(abietate) Complex with Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to VO-Ohpic Trihydrate (CAS: 476310-60-8): A Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate is a potent and highly selective small-molecule inhibitor of the lipid phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3] By inhibiting PTEN's enzymatic activity, this compound effectively modulates the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and other diseases.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Compound Information

| Property | Value |

| Chemical Name | (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate[5] |

| Synonyms | VO-Ohpic; VO Ohpic[1] |

| CAS Number | 476310-60-8[6][7] |

| Molecular Formula | C₁₂H₉N₂O₈V • H • 3H₂O[5][6] |

| Molecular Weight | 415.20 g/mol [2][6] |

| Appearance | Crystalline solid[1] |

| Solubility | Soluble in DMSO (>10 mg/mL), insoluble in water.[1][6] For in vivo use, formulations with DMSO, PEG300, Tween-80, and saline have been described.[8][9] |

| Storage | Store at -20°C.[1][6] Stock solutions can be stored at -80°C for up to 6 months.[8] |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of PTEN, a dual-specificity phosphatase that primarily acts as a lipid phosphatase, converting phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂).[10] This action directly opposes the activity of PI3K, a key upstream activator of the Akt signaling pathway.[10] By inhibiting PTEN, this compound leads to an accumulation of cellular PIP₃, which in turn recruits and activates Akt (also known as protein kinase B) via phosphorylation at Ser473 and Thr308.[1][10] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR and the Forkhead box O (FoxO) transcription factors, to regulate fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[2][11]

The inhibition of PTEN by VO-Ohpic has been characterized as reversible and noncompetitive.[10] This potent and specific inhibition of PTEN makes this compound a valuable tool for studying the physiological and pathological roles of the PI3K/Akt/mTOR pathway and a potential therapeutic agent for diseases characterized by aberrant PTEN function.

Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | IC₅₀ Value | Assay Substrate | Reference(s) |

| PTEN | 35 nM | PIP₃ | [1][2] |

| PTEN | 46 ± 10 nM | OMFP | [8] |

| CBPs | Micromolar range | Not specified | [1] |

| SopB | High nanomolar range | Not specified | [1] |

| Myotubularin | No significant inhibition | Not specified | [1] |

| SAC1 | No significant inhibition | Not specified | [1] |

| PTP-β | No significant inhibition | Not specified | [1] |

Table 2: Cellular Activity

| Cell Line | Effect | Concentration | Reference(s) |

| NIH 3T3 & L1 fibroblasts | Dose-dependent increase in Akt phosphorylation (Ser473 & Thr308) | Saturation at 75 nM | [1] |

| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation; induction of senescence | 0-5 µM | [2] |

| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability, proliferation, and colony formation | 0-5 µM | [2] |

| SNU475 (PTEN-negative) | No effect on cell viability, proliferation, or colony formation | 0-5 µM | [2] |

Table 3: In Vivo Efficacy

| Animal Model | Administration Route & Dosage | Key Findings | Reference(s) |

| Mice with MDA PCa-2b cell xenografts | Not specified | Significant tumor growth suppression and increased survival.[1] | [1] |

| Mice with Hep3B cell xenografts | 10 mg/kg, intraperitoneal (i.p.) | Significant inhibition of tumor growth.[2] | [2] |

| Mice (ischemia-reperfusion model) | 10 µg/kg, i.p. | Decreased left ventricular systolic pressure and heart rate before ischemia; increased cardiac functional recovery and decreased infarct size after ischemia-reperfusion.[1] | [1] |

| Mice (Kcl-induced cardiac arrest) | Not specified | Significantly increased survival, LVPmax, and dP/dt max; increased lactate clearance and decreased plasma glucose.[2] | [2] |

Detailed Experimental Protocols

In Vitro PTEN Inhibition Assay (Phosphate Release Assay)

This protocol is adapted from methodologies described for determining the inhibitory effect of this compound on PTEN activity.[1][10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PTEN-regulated signaling pathway [pfocr.wikipathways.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. A small molecule inhibitor for phosphatase and tensin homologue deleted on chromosome 10 (PTEN) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VO-Ohpic Trihydrate (C₁₂H₉N₂O₈V·3H₂O): A Potent PTEN Inhibitor

Abstract

VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3][4] Its chemical formula is C₁₂H₉N₂O₈V·3H₂O, and its systematic name is (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate. By inhibiting the lipid phosphatase activity of PTEN, this compound effectively activates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, downstream signaling effects, detailed experimental protocols, and its applications in research and drug development for professionals in the field.

Introduction

The phosphatase and tensin homolog (PTEN) is a crucial tumor suppressor gene frequently mutated or deleted in a wide range of human cancers.[5] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂), thereby acting as a critical negative regulator of the PI3K/Akt signaling pathway.[6] The discovery of potent and specific PTEN inhibitors is of significant interest for both basic research and therapeutic applications, particularly in contexts where transient activation of the PI3K/Akt pathway may be beneficial, such as in regenerative medicine and certain cancer therapies.[5]

This compound, an oxovanadium(IV) complex, has emerged as a highly potent and specific inhibitor of PTEN.[1][2][3][4] This guide aims to consolidate the current knowledge on this compound, providing researchers, scientists, and drug development professionals with a detailed resource to facilitate their work.

Chemical Properties and Data

This compound is a crystalline solid with a molecular weight of 415.20 g/mol .[7] It is soluble in dimethyl sulfoxide (DMSO) and can be prepared in various formulations for in vitro and in vivo studies.[4][7]

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₉N₂O₈V·3H₂O | N/A |

| Molecular Weight | 415.20 g/mol | [7] |

| CAS Number | 476310-60-8 | N/A |

| IC₅₀ (PTEN) | 35 - 46 nM | [1][2][3][4][7] |

| In Vivo Dosage (mice) | 10 µg/kg (intraperitoneal) | [3] |

Mechanism of Action

This compound functions as a direct inhibitor of the PTEN phosphatase.[1][2][3][4] The proposed mechanism involves the vanadyl center interacting with the active site of PTEN, preventing the binding and dephosphorylation of its primary substrate, PIP₃. This inhibition leads to an accumulation of PIP₃ at the plasma membrane, which in turn serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Downstream Signaling Pathways

The inhibition of PTEN by this compound triggers a cascade of downstream signaling events, primarily through the activation of the PI3K/Akt/mTOR pathway. This compound has also been shown to influence other signaling pathways, including the ERK1/2 and Nrf-2 pathways.

Caption: Signaling pathway activated by this compound.

Experimental Protocols

This section details key experimental methodologies for studying this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the peer-reviewed literature. However, the seminal paper by Rosivatz et al. (2006) describes its design as a vanadyl complex with hydroxypicolinic acid. A general procedure for synthesizing similar oxovanadium(IV) complexes with hydroxypyridinone ligands can be adapted from the literature on coordination chemistry.

General Synthesis Strategy:

The synthesis would likely involve the reaction of a vanadyl salt, such as vanadyl sulfate (VOSO₄) or vanadyl acetylacetonate (VO(acac)₂), with 3-hydroxypicolinic acid in an appropriate solvent system. The reaction conditions, including pH, temperature, and stoichiometry, would need to be optimized to favor the formation of the desired bis-ligated complex. Purification would likely be achieved through recrystallization.

-

Ligand Preparation: 3-Hydroxypicolinic acid is commercially available.

-

Complexation: In a typical reaction, a solution of the vanadyl salt in water or an alcohol/water mixture is added to a solution of 3-hydroxypicolinic acid. The pH of the solution is carefully adjusted to facilitate deprotonation of the ligand and coordination to the vanadium center.

-

Isolation and Purification: The reaction mixture is stirred, often with gentle heating, to drive the reaction to completion. Upon cooling, the product may precipitate out of solution. The crude product is then collected by filtration, washed, and recrystallized from a suitable solvent to yield the purified this compound.

In Vitro PTEN Inhibition Assay

1. Using PIP₃ as a Substrate (Malachite Green Assay):

-

Principle: This assay measures the amount of free phosphate released from the dephosphorylation of PIP₃ by PTEN. The free phosphate is detected colorimetrically using a malachite green-based reagent.

-

Protocol:

-

Recombinant PTEN is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM DTT) for 10-15 minutes at room temperature.

-

The reaction is initiated by the addition of the substrate, PIP₃.

-

The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C.

-

The reaction is stopped, and the amount of free phosphate is determined by adding a malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620-650 nm).

-

The IC₅₀ value is calculated by plotting the percentage of PTEN inhibition against the logarithm of the inhibitor concentration.

-

2. Using OMFP as a Substrate (Fluorometric Assay):

-

Principle: 3-O-methylfluorescein phosphate (OMFP) is a fluorogenic substrate that, upon dephosphorylation by PTEN, releases the highly fluorescent 3-O-methylfluorescein.

-

Protocol:

-

Similar to the malachite green assay, recombinant PTEN is pre-incubated with this compound.

-

The reaction is initiated by the addition of OMFP.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader (excitation/emission wavelengths are specific to the fluorophore).

-

The rate of the reaction is determined from the linear phase of the fluorescence curve, and the IC₅₀ is calculated.

-

Cell Viability and Proliferation Assays

1. MTS Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

At the end of the treatment period, the MTS reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.

-

The absorbance of the formazan product is measured using a microplate reader.

-

2. BrdU Incorporation Assay:

-

Principle: This assay measures DNA synthesis as an indicator of cell proliferation. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells.

-

Protocol:

-

Cells are treated with this compound as in the MTS assay.

-

Towards the end of the treatment period, BrdU is added to the cell culture medium and incubated for several hours.

-

The cells are then fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A colorimetric substrate is added, and the absorbance is measured to quantify the amount of incorporated BrdU.

-

In Vivo Experimental Design

-

Animal Model: Typically, mouse models are used, such as xenograft models for cancer studies or models of ischemia-reperfusion injury.[3]

-

Administration: this compound is often administered via intraperitoneal (i.p.) injection.[3]

-

Dosage: A commonly used dosage is 10 µg/kg.[3]

-

Vehicle: The compound is typically dissolved in a vehicle suitable for injection, such as a mixture of DMSO, PEG300, Tween-80, and saline.[7]

-

Endpoint Analysis: Depending on the study, endpoints can include tumor volume measurements, histological analysis of tissues, and western blotting of tissue lysates to assess the phosphorylation status of Akt and other downstream targets.

Caption: A typical experimental workflow for evaluating this compound.

Applications in Research and Drug Development

The potent and specific inhibition of PTEN by this compound makes it a valuable tool for a variety of research and potential therapeutic applications:

-

Cancer Research: As PTEN is a tumor suppressor, its inhibition is being explored as a paradoxical strategy in certain cancer contexts, particularly in combination with other targeted therapies.

-

Neuroscience: Activation of the PI3K/Akt pathway is known to promote neuronal survival and regeneration, making PTEN inhibitors like this compound interesting candidates for studying neurodegenerative diseases and nerve injury.

-

Metabolic Diseases: The PI3K/Akt pathway is central to insulin signaling. PTEN inhibition has been investigated for its potential to enhance glucose uptake and improve insulin sensitivity, suggesting a possible role in the study of diabetes.[1]

-

Cardiovascular Disease: Studies have shown that this compound can protect against ischemia-reperfusion injury in the heart.[3]

-

Regenerative Medicine: By promoting cell survival and proliferation, PTEN inhibitors could be explored for their potential to enhance tissue repair and regeneration.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of PTEN that serves as an invaluable research tool for dissecting the complexities of the PI3K/Akt/mTOR signaling pathway. Its diverse biological activities in various disease models highlight its potential for further investigation in drug development. This technical guide provides a solid foundation of data and protocols to aid researchers in their exploration of this promising compound. Further research, particularly in elucidating a detailed synthesis protocol and conducting more extensive preclinical studies, will be crucial for translating the potential of this compound into clinical applications.

References

- 1. A small molecule inhibitor for phosphatase and tensin homologue deleted on chromosome 10 (PTEN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 5. PTEN Inhibition in Human Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Stability and Storage of VO-Ohpic Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for VO-Ohpic trihydrate, a potent inhibitor of the phosphatase and tensin homolog (PTEN). Understanding the stability profile of this compound is critical for ensuring its integrity and activity in research and development settings. This document outlines storage recommendations, potential degradation pathways, and methodologies for assessing stability.

Summary of Storage Conditions and Stability

Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for the solid compound and its solutions.

Table 1: Recommended Storage Conditions for Solid this compound

| Condition | Temperature | Duration | Notes |

| Long-term Storage | -20°C | Up to 4 years[1][2] | Recommended for optimal stability. |

| 3 years[2] | |||

| Short-term Storage | 4°C | Up to 2 years[2] | Suitable for shorter durations. |

| Shipping | Ambient | < 2 weeks | Shipped at room temperature.[1] |

Table 2: Stability of this compound in Solution

| Solvent | Temperature | Duration | Notes |

| DMSO | -80°C | 6 months[3] | Recommended for long-term storage of stock solutions. |

| -20°C | 1 month[3] | Suitable for shorter-term storage of stock solutions. | |

| Aqueous | 4°C | 1 week | Recommended to prepare fresh and use within a week to avoid loss of efficacy.[4] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, based on the chemistry of vanadium complexes and hydroxypyridinone ligands, several potential degradation routes can be postulated. These pathways are critical to consider when developing stability-indicating analytical methods.

A potential degradation pathway for this compound could involve hydrolysis and oxidation.

Caption: Potential degradation of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental results, a robust stability testing program is essential. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and can be adapted for this compound.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method.

Objective: To generate degradation products under stressed conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 48 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.

-

Thermal Degradation: Dry heat at 80°C for 72 hours.

-

Photostability: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

A workflow for a forced degradation study is outlined below.

Caption: Workflow for forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities. A High-Performance Liquid Chromatography (HPLC) method is often suitable for this purpose.

Proposed HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 6) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is crucial for the stability of vanadium complexes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 303 nm).[1]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to establish the re-test period for the drug substance and the shelf-life for the drug product.

Storage Conditions (as per ICH Q1A(R2)):

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).

Conclusion

The stability of this compound is critical for its effective use in research and drug development. As a solid, it is stable for several years when stored at -20°C.[1][2] Solutions in DMSO are best stored at -80°C for up to six months.[3] A comprehensive stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential to ensure the quality and consistency of this compound. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this compound.

References

- 1. database.ich.org [database.ich.org]

- 2. snscourseware.org [snscourseware.org]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Initial Studies on the Biological Activity of VO-Ohpic Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological studies on VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action and experimental workflows.

Core Biological Activity: PTEN Inhibition

This compound has been identified as a highly potent, reversible, and noncompetitive inhibitor of PTEN's lipid phosphatase activity.[1] This inhibition leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, a critical secondary messenger that activates downstream signaling pathways.

Table 1: In Vitro Inhibition of PTEN by this compound

| Parameter | Value (nM) | Assay Substrate | Reference |

| IC₅₀ | 35 | Cell-free assay | [2] |

| IC₅₀ | 35 ± 2 | PIP₃-based assay | [1] |

| IC₅₀ | 46 ± 10 | OMFP-based assay | [1] |

| Kᵢc (inhibitor binding to free enzyme) | 27 ± 6 | OMFP-based assay | [1] |

| Kᵢu (inhibitor binding to enzyme-substrate complex) | 45 ± 11 | OMFP-based assay | [1] |

Cellular Effects and Anti-Cancer Activity

The inhibition of PTEN by this compound triggers a cascade of cellular events, primarily through the activation of the PI3K/Akt/mTOR signaling pathway. This has been shown to impact cell proliferation, viability, and senescence in various cancer cell lines, particularly those with low PTEN expression.

Table 2: In Vitro Cellular Activity of this compound in Hepatocellular Carcinoma (HCC) Cells

| Cell Line | PTEN Expression | Effect of this compound | Concentration Range (µM) | Incubation Time (h) | Reference |

| Hep3B | Low | Inhibition of cell viability, proliferation, and colony formation; Induction of senescence | 0-5 | 72 | [2] |

| PLC/PRF/5 | High | Lesser inhibition of cell viability, proliferation, and colony formation compared to Hep3B | 0-5 | 72 | [2] |

| SNU475 | Negative | No effect on cell viability, proliferation, or colony formation | 0-5 | 72 | [2] |

Signaling Pathway of this compound

Caption: Mechanism of action of this compound via PTEN inhibition.

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the anti-tumor efficacy of this compound.

Table 3: In Vivo Anti-Tumor Activity of this compound

| Animal Model | Cell Line Xenograft | Dosage | Administration Route | Outcome | Reference |

| Nude athymic mice | Hep3B | 10 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of tumor growth | [2] |

Experimental Protocols

PTEN Inhibition Assay (Phosphate Release Assay)

This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate from a substrate.

Workflow for PTEN Inhibition Assay

Caption: Workflow for determining PTEN inhibition by this compound.

Detailed Methodology:

-

Reagent Preparation:

-

Enzyme Inhibition:

-

Recombinant PTEN is pre-incubated with varying concentrations of this compound for 10 minutes at room temperature.[3]

-

-

Reaction Initiation and Incubation:

-

The phosphatase reaction is initiated by the addition of the substrate.

-

The reaction mixture is incubated for 20 minutes at 30°C.[3]

-

-

Reaction Termination and Detection:

-

Data Acquisition and Analysis:

-

The absorbance is measured at 650 nm using a microplate reader.[3]

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Proliferation Assays

This colorimetric assay assesses cell viability based on the reduction of the MTS tetrazolium compound by viable cells.

Workflow for MTS Assay

Caption: General workflow for assessing cell viability using the MTS assay.

Detailed Methodology:

-

Cell Seeding:

-

Cells (e.g., Hep3B, PLC/PRF/5) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[4]

-

-

Incubation:

-

The plates are incubated for a specified period, for instance, 72 hours, at 37°C in a humidified incubator with 5% CO₂.[2]

-

-

MTS Reagent Addition and Incubation:

-

Data Acquisition and Analysis:

-

The absorbance is measured at approximately 490 nm using a microplate reader.[5]

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

This immunoassay measures DNA synthesis as an indicator of cell proliferation.

Workflow for BrdU Incorporation Assay

Caption: Procedure for measuring cell proliferation via BrdU incorporation.

Detailed Methodology:

-

Cell Seeding and Treatment:

-

3x10³ cells are cultured in 96-well plates with varying concentrations of VO-Ohpic for 72 hours.[2]

-

-

BrdU Labeling:

-

BrdU is added to the culture medium 24 hours before the end of the treatment period.[2]

-

-

Fixation and Denaturation:

-

The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.

-

-

Immunodetection:

-

A specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

-

Substrate Addition and Signal Measurement:

-

A chromogenic substrate is added, and the resulting color change is measured using a microplate reader.

-

-

Data Analysis:

-

Results are expressed as the percentage inhibition of BrdU incorporation compared to the control.[2]

-

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Workflow for In Vivo Xenograft Study

Caption: Key steps in a typical in vivo xenograft mouse model study.

Detailed Methodology:

-

Animal Model:

-

Male nude athymic mice are typically used.[6]

-

-

Cell Implantation:

-

A suspension of human cancer cells (e.g., 8 x 10⁶ Hep3B cells in PBS) is injected subcutaneously into the flank of the mice.[7]

-

-

Tumor Growth and Randomization:

-

Compound Administration:

-

This compound is administered, for example, via intraperitoneal injection at a dose of 10 mg/kg.[2] The control group receives a vehicle solution.

-

-

Monitoring and Endpoint:

-

Data Analysis:

-

The tumor growth in the treated group is compared to the control group to determine the efficacy of the compound.

-

Conclusion

Initial studies on this compound have established it as a potent and selective inhibitor of PTEN. This activity translates to significant anti-proliferative and pro-senescent effects in cancer cells with low PTEN expression, and demonstrable anti-tumor efficacy in preclinical animal models. The detailed methodologies provided in this guide serve as a foundation for further research and development of this promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. pubcompare.ai [pubcompare.ai]

The Potent PTEN Inhibitor VO-Ohpic Trihydrate: A Technical Guide to its Effects on PIP3 Levels and Akt Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and effects of VO-Ohpic trihydrate, a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By inhibiting PTEN's lipid phosphatase activity, this compound effectively elevates intracellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling pathway. This guide will delve into the molecular interactions, downstream signaling consequences, particularly the phosphorylation and activation of Akt, and provide detailed experimental protocols for researchers to investigate these effects. The information presented is intended to support further research and drug development efforts targeting the PI3K/Akt pathway.

Introduction

The PI3K/Akt signaling pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous human diseases, most notably cancer and diabetes. A key negative regulator of this pathway is PTEN, a dual-specificity phosphatase that dephosphorylates PIP3 at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action terminates the PI3K signaling cascade.

This compound has emerged as a valuable chemical tool for studying the physiological and pathological roles of PTEN. Its ability to potently and specifically inhibit PTEN allows for the controlled activation of the PI3K/Akt pathway, providing a model for understanding the consequences of elevated PIP3 levels and for exploring the therapeutic potential of PTEN inhibition.[1][2][3] This guide will explore the direct effects of this compound on PIP3 accumulation and the subsequent phosphorylation and activation of the serine/threonine kinase Akt.

Mechanism of Action of this compound

This compound is a vanadium-based compound that acts as a potent inhibitor of PTEN.[1][2] The primary mechanism of action involves the direct inhibition of PTEN's lipid phosphatase activity.[3] This inhibition leads to the accumulation of PIP3 at the plasma membrane. PIP3 then acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt to the membrane facilitates its phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex. This dual phosphorylation fully activates Akt, enabling it to phosphorylate a multitude of downstream substrates, thereby propagating the signal to regulate various cellular functions.[4]

The following diagram illustrates the signaling pathway affected by this compound:

Quantitative Data on this compound's Effects

The potency of this compound as a PTEN inhibitor has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for PTEN. This inhibition directly translates to a dose-dependent increase in Akt phosphorylation in various cell lines.

| Parameter | Value | Assay Condition | Reference |

| IC50 for PTEN Inhibition | 35 nM | In vitro lipid phosphatase assay with recombinant PTEN. | [1][5] |

| IC50 for PTEN Inhibition | 46 ± 10 nM | In vitro PIP3-based assay. | [3][6] |

| Inhibition Constants (Kic, Kiu) | 27 ± 6 nM, 45 ± 11 nM | Recombinant PTEN with OMFP or PIP3 as substrate. | [3][6] |

| Cell Line | VO-Ohpic Concentration | Effect on Akt Phosphorylation (Ser473) | Reference |

| Hep3B | 0 - 5 µM | Dose-dependent increase in p-Akt (Ser473) levels. | [7] |

| NIH 3T3 & L1 fibroblasts | 0 - 75 nM | Dose-dependent increase, reaching saturation at 75 nM. | [5] |

| BT474 & MCF7 | Time-dependent treatment | Increased phosphorylation of Akt and its substrates. | [8] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro PTEN Inhibition Assay (Malachite Green)

This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate from its substrate, PIP3.

Experimental Workflow:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 2 mM DTT.[3]

-

PIP3 Substrate: Dissolve diC16 PIP3 sodium salt in distilled water to a final concentration of 1 mM. Further dilute with water to the desired working concentration.[3]

-

This compound: Prepare a stock solution in DMSO (e.g., 100 µM) and make serial dilutions in 1% DMSO.[3]

-

Malachite Green Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, and 1.7 M HCl.[3]

-

-

Assay Procedure:

-

In a 96-well plate, add recombinant PTEN to the assay buffer.

-

Add varying concentrations of this compound or vehicle control (1% DMSO) and pre-incubate for 10 minutes at room temperature.[3]

-

Initiate the reaction by adding the PIP3 substrate.

-

Incubate the reaction mixture for 20 minutes at 30°C.[3]

-

Stop the reaction by adding 2.25 volumes of the malachite green reagent.[3]

-

Allow the color to develop for 10 minutes at room temperature.[3]

-

Measure the absorbance at 650 nm using a microplate reader.

-

Calculate the percentage of PTEN inhibition for each concentration of this compound and determine the IC50 value.

-

Western Blotting for Akt Phosphorylation

This technique is used to detect the levels of phosphorylated Akt (p-Akt) relative to total Akt in cell lysates following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., Hep3B, NIH 3T3) and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time (e.g., 72 hours for Hep3B cells).[1]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in SDS sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% w/v non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060) overnight at 4°C with gentle shaking.[4]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound is a powerful research tool for elucidating the intricate roles of the PTEN-PI3K-Akt signaling axis. Its high potency and specificity for PTEN allow for the targeted modulation of PIP3 levels and subsequent Akt activation. This technical guide provides a foundational understanding of its mechanism of action, quantitative effects, and the experimental protocols necessary to investigate its impact on cellular signaling. The continued study of this compound and similar PTEN inhibitors will undoubtedly contribute to the development of novel therapeutic strategies for a range of human diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. scbt.com [scbt.com]

- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. file.glpbio.com [file.glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro PTEN Inhibition Assay Using VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of VO-Ohpic trihydrate on the Phosphatase and Tensin Homolog (PTEN). PTEN is a critical tumor suppressor protein that functions as a lipid phosphatase, antagonizing the PI3K/Akt signaling pathway. Its role in cell growth, proliferation, and apoptosis makes it a significant target in drug discovery, particularly in oncology. This compound is a potent and specific noncompetitive inhibitor of PTEN.[1] This protocol outlines a malachite green-based colorimetric assay to measure the enzymatic activity of recombinant PTEN on its substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), and to quantify the inhibitory effect of this compound.

Introduction

The Phosphatase and Tensin Homolog (PTEN) is a dual-specificity phosphatase with predominant activity towards the lipid substrate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] By dephosphorylating PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN directly counteracts the activity of phosphoinositide 3-kinase (PI3K), a key component of a major signaling pathway that promotes cell survival, growth, and proliferation. The loss or inactivation of PTEN is a common event in many human cancers, leading to the hyperactivation of the PI3K/Akt pathway.[2][3] Therefore, the modulation of PTEN activity is a promising therapeutic strategy.

This compound is a vanadium-based compound that has been identified as a highly potent and selective inhibitor of PTEN.[3][4] It acts through a noncompetitive mechanism, meaning it binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.[1] Understanding the in vitro inhibitory profile of compounds like this compound is a crucial step in the development of novel cancer therapeutics.

This application note provides a detailed, step-by-step protocol for assessing the inhibitory effect of this compound on PTEN activity using a malachite green-based assay. This colorimetric method detects the release of inorganic phosphate from the dephosphorylation of PIP3 by PTEN.

Signaling Pathway and Experimental Workflow

PTEN Signaling Pathway

The diagram below illustrates the central role of PTEN in antagonizing the PI3K/Akt signaling pathway.

Caption: PTEN's role in the PI3K/Akt signaling pathway.

Experimental Workflow for PTEN Inhibition Assay

The following diagram outlines the key steps of the in vitro PTEN inhibition assay.

Caption: Experimental workflow for the PTEN inhibition assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the in vitro PTEN inhibition assay with this compound.

| Parameter | Value | Reference(s) |

| This compound IC50 | 35 nM | [3][4] |

| 46 ± 10 nM | [5] | |

| Inhibition Constants | Kic: 27 ± 6 nM | [5] |

| Kiu: 45 ± 11 nM | [5] | |

| Recombinant PTEN | 50 - 150 ng per reaction | [6] |

| PIP3 Substrate Concentration | 50 - 120 µM | [7][8] |

| Pre-incubation Time | 10 minutes at room temperature | [4][9] |

| Enzyme Reaction Time | 15 - 60 minutes at 37°C | [7] |

| Malachite Green Detection | 15 - 30 minutes at room temperature | [6] |

| Absorbance Reading | 620 - 660 nm | [6] |

Experimental Protocols

Materials and Reagents

-

Recombinant Human PTEN (e.g., R&D Systems, Cat# 847-PN)

-

This compound (e.g., MedChemExpress, Cat# HY-13926)

-

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) diC8, water-soluble (e.g., Echelon Biosciences, Cat# P-3908)

-

Malachite Green Phosphate Detection Kit (e.g., R&D Systems, Cat# DY996 or similar)

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

Tris-HCl

-

Dithiothreitol (DTT)

-

NP-40 Substitute (e.g., Sigma, Cat# 74385)

-

Bovine Serum Albumin (BSA)

-

HEPES

-

EGTA

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 620-660 nm

Reagent and Buffer Preparation

-

PTEN Assay Buffer (1X): 100 mM Tris-HCl (pH 8.0), 10 mM DTT. Prepare fresh before use. Some protocols suggest a pH of 7.4-8.5 and the inclusion of a non-ionic detergent like 0.05% NP-40.[7][10]

-

Recombinant PTEN Stock Solution: Reconstitute lyophilized PTEN in sterile water to a concentration of 50 ng/µL.[8] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

PIP3 Substrate Stock Solution (1 mM): Reconstitute PIP3 powder in sterile water to a final concentration of 1 mM.[6] Aliquot and store at -20°C.

-

This compound Stock Solution (10 mM): Dissolve this compound powder in DMSO to a final concentration of 10 mM.[4] This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[5]

-

Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard provided in the malachite green kit using the PTEN Assay Buffer. A typical range would be from 0 to 100 µM.

In Vitro PTEN Inhibition Assay Protocol

-

Preparation of this compound Dilutions:

-

Prepare a serial dilution of the 10 mM this compound stock solution in PTEN Assay Buffer to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 nM to 10 µM). The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 1%).

-

-

Assay Plate Setup:

-

In a 96-well microplate, add the following to triplicate wells:

-

Blank (No Enzyme, No Inhibitor): Add PTEN Assay Buffer.

-

Control (Enzyme, No Inhibitor): Add PTEN and the corresponding volume of vehicle (e.g., 1% DMSO in assay buffer).

-

Inhibitor Wells: Add PTEN and the desired concentrations of this compound.

-

-

The final volume in each well before adding the substrate should be uniform.

-

-

Pre-incubation:

-

Enzyme Reaction:

-

Incubation:

-